molecular formula C12H13NO2 B2521696 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile CAS No. 1181379-09-8

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile

Cat. No. B2521696
CAS RN: 1181379-09-8
M. Wt: 203.241
InChI Key: IAUJCVJRWZJGEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the nitrile and ketone groups could potentially introduce polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo hydrolysis, reduction, or addition reactions. The ketone could be involved in condensation reactions or be reduced to an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the context of drug discovery and medicinal chemistry. Its unique structure allows for diverse modifications, making it an essential intermediate in the development of novel pharmaceutical compounds .

Antioxidant and Cytotoxic Effects

Studies have explored the biological activity of ether and ester derivatives containing the 4-methoxyphenyl acrylate moiety. These derivatives exhibit antioxidant properties and cytotoxic effects on certain tumor cell lines. As such, they hold promise for potential medical applications.

Corrosion Inhibition

Researchers have investigated the corrosion inhibition properties of compounds related to 4-methoxyphenyl 3-(4-methoxyphenyl)acrylate. Understanding its ability to protect metal surfaces from corrosion is crucial for applications in materials science and engineering.

Photosensitizers in Phototherapy

Furocoumarin derivatives, including those with a similar structure to 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile, are employed as active photosensitizers in psoralen and UVA (PUVA) therapy. PUVA therapy is used to treat various skin diseases, and these compounds play a role in enhancing treatment efficacy .

Multicomponent Reactions

The compound’s unique structure allows it to participate in multicomponent reactions. Researchers have used it as a key component in the synthesis of condensed furylacetic acids. These reactions provide a convenient route to diverse heterocyclic compounds, expanding the toolbox for synthetic chemists .

Biological Studies and Mechanism Investigations

Scientists explore the interactions of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile with biological targets. Investigating its binding affinity, enzymatic activity, and cellular effects contributes to our understanding of its potential therapeutic applications .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could involve experimental work to determine its physical and chemical properties, reactivity, and potential uses .

properties

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(8-13)7-12(14)10-3-5-11(15-2)6-4-10/h3-6,9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUJCVJRWZJGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile

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